![molecular formula C26H42N4O2S B14729329 2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] CAS No. 6621-64-3](/img/structure/B14729329.png)
2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] is a chemical compound with the molecular formula C26H42N4O2S and an average mass of 474.702 Da . This compound is known for its unique structure, which includes a sulfanediyl group and two hydrazide groups attached to a dimethylocta-dienylidene moiety .
Preparation Methods
The synthesis of 2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] typically involves the reaction of appropriate hydrazides with a sulfanediyl-containing compound under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] can be compared with similar compounds such as:
Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester: Known for its use in organic synthesis and material science.
Geranyl palmitate: Used in the fragrance industry and as an intermediate in chemical synthesis.
The uniqueness of 2,2’-Sulfanediylbis[N’-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide] lies in its specific structure and the presence of both sulfanediyl and hydrazide groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6621-64-3 |
|---|---|
Molecular Formula |
C26H42N4O2S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
N-(3,7-dimethylocta-2,6-dienylideneamino)-2-[1-[2-(3,7-dimethylocta-2,6-dienylidene)hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C26H42N4O2S/c1-19(2)11-9-13-21(5)15-17-27-29-25(31)23(7)33-24(8)26(32)30-28-18-16-22(6)14-10-12-20(3)4/h11-12,15-18,23-24H,9-10,13-14H2,1-8H3,(H,29,31)(H,30,32) |
InChI Key |
NBVXLNMQFFNYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=CC=C(C)CCC=C(C)C)SC(C)C(=O)NN=CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



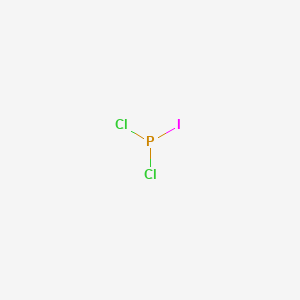

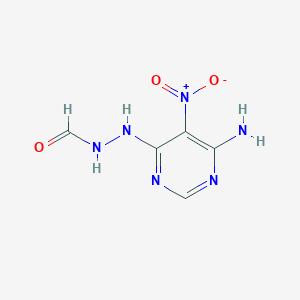

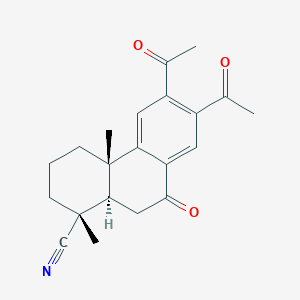
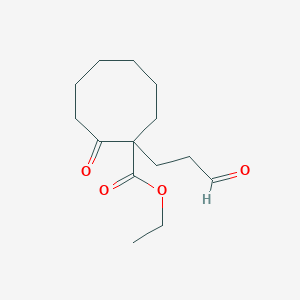

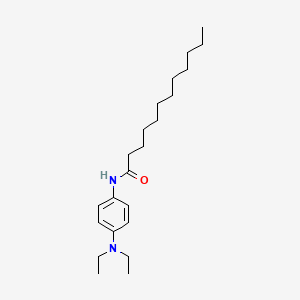


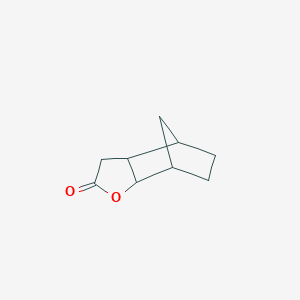
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)

